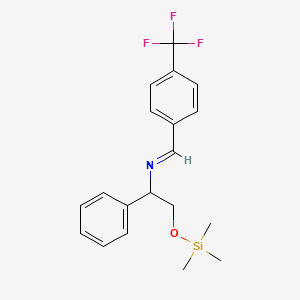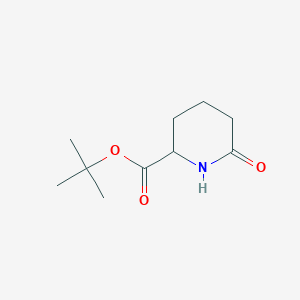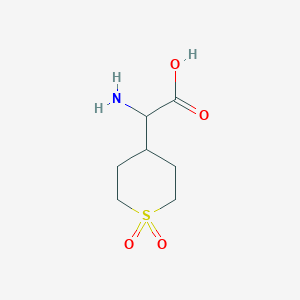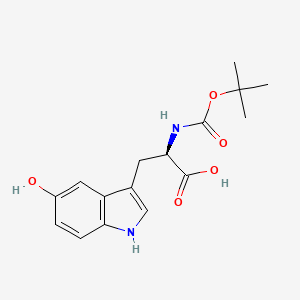
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine is a complex organic compound that features a trifluoromethyl group, a benzylidene moiety, and a trimethylsilyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction between 4-(trifluoromethyl)benzaldehyde and an appropriate amine under acidic or basic conditions forms the benzylidene intermediate.
Addition of the Trimethylsilyloxy Group: The intermediate is then reacted with a trimethylsilylating agent, such as trimethylsilyl chloride, in the presence of a base like triethylamine to introduce the trimethylsilyloxy group.
Final Coupling: The final step involves coupling the intermediate with a phenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of (S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their stability and reactivity.
Benzylidene derivatives: Compounds with a benzylidene moiety, which are often used in organic synthesis and medicinal chemistry.
Trimethylsilyloxy compounds: These compounds contain the trimethylsilyloxy group, which is commonly used as a protecting group in organic synthesis.
Uniqueness
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzylidene and trimethylsilyloxy groups provide additional reactivity and versatility in synthetic applications.
属性
分子式 |
C19H22F3NOSi |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-(1-phenyl-2-trimethylsilyloxyethyl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C19H22F3NOSi/c1-25(2,3)24-14-18(16-7-5-4-6-8-16)23-13-15-9-11-17(12-10-15)19(20,21)22/h4-13,18H,14H2,1-3H3 |
InChI 键 |
YVSPUNCPXFWPKW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)





![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)
